[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Description
The compound [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid features a piperazine core substituted with a 2,5-dimethylphenyl group at the 1-position. The piperazine is linked via a 2-oxoethyl chain to a glycine derivative, where the amino group is substituted with a 4-methoxyphenyl moiety, and the carboxylic acid is retained.
Key structural elements:
- Piperazine ring: Provides a rigid scaffold for receptor binding.
- 4-Methoxyphenylamino group: The methoxy group may act as a hydrogen bond acceptor.
- Acetic acid terminus: Enhances solubility and allows for ionic interactions.
Properties
IUPAC Name |
2-(N-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-4-5-18(2)21(14-17)24-10-12-25(13-11-24)22(27)15-26(16-23(28)29)19-6-8-20(30-3)9-7-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDCJAPUMACXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Neuroscience
The compound's structural similarities to known psychoactive agents suggest potential applications in treating neuropsychiatric disorders. Piperazine derivatives are often studied for their effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.
Antidepressant Activity
Research indicates that compounds with piperazine structures can exhibit antidepressant-like effects. Studies involving similar compounds have demonstrated modulation of neurotransmitter systems, which could be relevant for developing new antidepressants.
Anxiolytic Effects
Given the piperazine component, this compound may also possess anxiolytic properties. Investigations into related piperazine derivatives have shown promise in reducing anxiety-related behaviors in animal models.
Anticancer Research
The amino acid moiety suggests potential applications in cancer therapy. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
Mechanism of Action
The mechanism of action of [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s structure allows it to bind with high affinity to these receptors, influencing pathways involved in smooth muscle contraction and other cellular processes .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Fluorophenyl or Chlorophenyl (Evidences 8, 14): Electronegative substituents may enhance binding affinity but reduce metabolic stability.
- Amino Group Modifications: 4-Methoxyphenyl (target): The methoxy group’s electron-donating nature may facilitate hydrogen bonding.
- Carboxylic Acid Derivatives :
- Free acetic acid (target): Promotes solubility and ionic interactions.
- Esters/amides (Evidences 5, 16): May prolong half-life but reduce target engagement in hydrophilic environments.
Biological Activity
The compound [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid (CAS No. 1142205-53-5) is a synthetic derivative that exhibits potential biological activity. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.51 g/mol. The structure includes a piperazine ring, which is known for its role in various pharmacological activities, and a methoxyphenyl group that may enhance its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4 |
| Molecular Weight | 411.51 g/mol |
| CAS Number | 1142205-53-5 |
| PubChem CID | 25220046 |
Antidepressant Effects
Recent studies suggest that compounds with piperazine moieties often exhibit antidepressant properties. For instance, derivatives similar to the compound have been shown to interact with serotonin receptors, contributing to mood regulation. A study indicated that such compounds could significantly reduce depressive-like behaviors in animal models, suggesting their potential utility in treating depression .
Anticancer Activity
The compound's structure suggests potential anticancer activity due to the presence of the methoxy group and the piperazine ring. Research has shown that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
The proposed mechanism of action for this compound involves the modulation of neurotransmitter systems and the induction of apoptosis through pathways such as caspase activation. In vitro studies have shown that related compounds can activate apoptotic pathways in cancer cells, leading to cell death .
Case Studies
- Case Study on Antidepressant Activity : In a controlled study involving rodents, administration of a piperazine-based compound led to significant reductions in immobility time during forced swim tests, indicating enhanced antidepressant-like effects compared to control groups .
- Case Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of similar piperazine derivatives on human breast cancer cell lines (MCF-7). Results showed that these compounds inhibited cell proliferation significantly more than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
